Temsavir

HIV-1 attachment inhibitor gp120 binding kinetics drug-target residence time

Temsavir (BMS-626529), a small-molecule HIV-1 attachment inhibitor of the 4-methoxy-6-azaindole class, functions by binding the gp120 subunit of the viral envelope glycoprotein and blocking the initial gp120–CD4 interaction required for viral entry into host CD4+ T cells. It is the active moiety of the phosphonooxymethyl prodrug fostemsavir (BMS-663068), which received FDA approval in July 2020 for heavily treatment-experienced adults with multidrug-resistant (MDR) HIV-1 infection failing their current antiretroviral regimen.

Molecular Formula C24H23N7O4
Molecular Weight 473.5 g/mol
CAS No. 701213-36-7
Cat. No. B1684575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsavir
CAS701213-36-7
SynonymsBMS626529;  BMS 626529;  BMS-626529;  Temsavir
Molecular FormulaC24H23N7O4
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
InChIInChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
InChIKeyQRPZBKAMSFHVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Temsavir (CAS 701213-36-7) — HIV-1 gp120 Attachment Inhibitor for Multidrug-Resistant Virus Procurement


Temsavir (BMS-626529), a small-molecule HIV-1 attachment inhibitor of the 4-methoxy-6-azaindole class, functions by binding the gp120 subunit of the viral envelope glycoprotein and blocking the initial gp120–CD4 interaction required for viral entry into host CD4+ T cells [1]. It is the active moiety of the phosphonooxymethyl prodrug fostemsavir (BMS-663068), which received FDA approval in July 2020 for heavily treatment-experienced adults with multidrug-resistant (MDR) HIV-1 infection failing their current antiretroviral regimen [2]. Temsavir is the first and only approved agent targeting the initial gp120-CD4 attachment step, occupying a unique mechanism-of-action niche distinct from CCR5 antagonists, fusion inhibitors, and post-attachment inhibitors [3].

Why Generic Substitution of Temsavir with Other HIV Entry Inhibitors Fails — Mechanistic and Resistance-Driven Evidence


Temsavir binds the gp120 subunit of the HIV-1 envelope glycoprotein at a conserved site distinct from the CD4-binding pocket, the CCR5 binding interface, and the gp41 fusion domain, thereby stabilizing a pre-CD4-bound conformation that prevents the entire entry cascade [1]. This mechanism is orthogonal to those of maraviroc (CCR5 antagonist), enfuvirtide (gp41 fusion inhibitor), and ibalizumab (CD4-directed post-attachment inhibitor). Consequently, temsavir retains wild-type inhibitory activity against viruses resistant to enfuvirtide and ibalizumab, with clinical isolates showing no cross-resistance linkage — a finding confirmed by reversion mutagenesis in which restoring temsavir susceptibility did not affect co-administered agent resistance [2]. The therapeutic target — heavily treatment-experienced patients harboring MDR HIV-1 — makes interchange with any single-mechanism entry inhibitor clinically untenable without confirmed phenotypic susceptibility data.

Quantitative Differential Evidence for Temsavir vs. Closest Analogs and In-Class Alternatives


Binding Affinity and Dissociative Half-Life: Temsavir vs. BMS-488043 on Purified gp120

Temsavir (BMS-626529) exhibits approximately 23-fold higher binding affinity and a 10.7-fold longer dissociative half-life for purified HIV-1 JRFL gp120 compared with the progenitor attachment inhibitor BMS-488043 [1]. The prolonged target residence time is proposed to be a key contributor to temsavir's enhanced antiviral potency and broader spectrum of activity across viral strains [2].

HIV-1 attachment inhibitor gp120 binding kinetics drug-target residence time

Antiviral Potency Spectrum Across Laboratory Strains: Temsavir Offers 6- to >67-Fold Improvement Over BMS-488043

Temsavir demonstrates a 6- to >67-fold improvement in antiviral EC50 against a panel of CCR5-tropic, CXCR4-tropic, and dual-tropic HIV-1 laboratory strains compared with the earlier clinical candidate BMS-488043 [1]. Against the CXCR4-tropic LAI virus — the target envelope used for optimization — temsavir is ~6-fold more potent; against the CCR5-tropic Bal virus, the improvement is 14-fold; and against the MN virus, the improvement exceeds 67-fold. Only one strain (RF) showed resistance to both compounds (EC50 >2,000 nM) [1].

HIV-1 laboratory strains antiviral EC50 attachment inhibitor potency evolution

Demonstrated Lack of Cross-Resistance: Temsavir Retains Activity Against Enfuvirtide-Resistant and Ibalizumab-Resistant Viruses

Temsavir maintains near-wild-type inhibitory activity against clinical and laboratory-derived HIV-1 envelopes resistant to enfuvirtide (ENF) and ibalizumab (IBA), with fold-change IC50 (FC-IC50) values ranging from 0.17 to 2.9 for temsavir vs. FC-IC50 values of 30 to >100 for ENF against the same resistant envelopes [1]. In the BRIGHTE phase 3 clinical study, reversion of temsavir resistance-associated substitutions (e.g., M426L to wild-type 426M) restored full temsavir susceptibility without affecting resistance to the co-dosed agent (IBA or MVC), confirming the genetic independence of resistance pathways [2].

HIV-1 drug resistance cross-resistance profiling entry inhibitor salvage therapy

Cytotoxicity Selectivity Window: Temsavir Demonstrates CC50 >200 µM Across 11 Human Cell Lines vs. Sub-nanomolar Antiviral EC50

Temsavir exhibits CC50 values exceeding 200 µM in 11 human cell lines derived from diverse tissues (MT-2, HEK293, HEp-2, HepG2, HeLa, HCT116, MCF-7, SK-N-MC, HOS, H292, MDBK) and CC50 values of 105 µM (PM1 T-cell line) and 192 µM (PBMCs) after 6 days in culture [1]. With an average EC50 of 0.7 ± 0.4 nM against LAI virus and <10 nM against the vast majority of viral isolates, the in vitro selectivity index (CC50/EC50) is >200,000 for most susceptible viruses and >20,000 for the majority of strains [2]. This establishes a wide cytotoxic safety margin relative to antiviral potency, a parameter relevant to procurement decisions for cell-based antiviral research and in vitro screening programs where compound-associated cytotoxicity is a key exclusion criterion.

cytotoxicity profiling therapeutic index attachment inhibitor safety margin

hERG Channel Selectivity: Temsavir hERG IC50 of 21.9 µM Yields >31,000-Fold Margin Over Antiviral EC50

Temsavir inhibits the human ether-à-go-go-related gene (hERG) potassium channel with an IC50 of 21,900 nM (21.9 µM) in whole-cell patch clamp electrophysiology on transfected HEK293 cells [1]. This value represents a >31,000-fold margin relative to the average antiviral EC50 of 0.7 nM against LAI virus and a >2,190-fold margin relative to the <10 nM EC50 threshold that encompasses the majority of clinical isolates [2]. While comparative hERG data for BMS-488043, enfuvirtide, or maraviroc tested under identical patch-clamp conditions are not available in the public domain, the absolute hERG IC50 value for temsavir places it well above the commonly applied 10 µM screening threshold for cardiac safety concern, providing a useful parameter for researchers comparing compound cardiotoxicity liability within antiviral screening cascades.

hERG liability cardiac safety margin attachment inhibitor selectivity profiling

Clinical Isolate Activity Across HIV-1 Subtypes: Mean IC50 of 1.73 nM Across 1,337 Clinical Isolates Establishes Broad Genotypic Coverage

Temsavir demonstrates a mean IC50 of 1.73 nM (range 0.018 to >5,000 nM) across 1,337 clinical isolates tested using the PhenoSense Entry assay, including subtypes B (n=881), C (n=156), F1 (n=48), A (n=43), BF1 (n=29), BF (n=19), A1 (n=17), and CRF01_AE (n=5) [1]. By contrast, CRF01_AE isolates are considered naturally resistant (all 5 isolates with IC50 >100 nM) due to polymorphisms at S375H and M475I, while HIV-2, Group O, and Group N viruses are intrinsically insensitive [1]. This subtype coverage profile compares favorably to maraviroc, which is restricted to CCR5-tropic virus only and requires a tropism assay prior to use; temsavir is active against both CCR5- and CXCR4-tropic viruses without tropism pre-screening [2].

HIV-1 subtype coverage clinical isolate panel PhenoSense Entry assay

Procurement-Relevant Application Scenarios for Temsavir Based on Quantitative Differential Evidence


Reference Standard for HIV-1 gp120 Attachment Inhibitor Binding Kinetics in Drug Discovery

Temsavir's well-characterized binding parameters (Kd = 0.83 nM, dissociative t1/2 = 458 min on purified JRFL gp120 [1]) make it the optimal reference compound for surface plasmon resonance (SPR) or bio-layer interferometry (BLI) assay development targeting the gp120-CD4 interaction interface. The ~23-fold affinity advantage over BMS-488043 and the availability of a tritiated form ([3H]BMS-626529) for competitive binding assays provide a validated benchmark for screening next-generation attachment inhibitors. The crystal structures of temsavir bound to the HIV-1 Env trimer at 3.8 Å resolution (PDB: 5U7O, 8CZZ, 8TTW) [2] further enable structure-based computational screening campaigns where temsavir serves as the co-crystallized reference ligand.

Selectivity Profiling Benchmark for Antiviral Screening Cascades

Temsavir's quantified selectivity parameters — hERG IC50 of 21.9 µM (margin >31,000-fold over antiviral EC50) [1] and CC50 >200 µM across 11 human cell lines (margin >20,000-fold) [2] — position it as an informative reference compound for establishing selectivity benchmarks in phenotypic antiviral screening cascades. Researchers can use temsavir as a 'selectivity-positive control' to calibrate assay windows and set go/no-go thresholds for hit triage based on cytotoxicity and hERG liability, particularly when screening compound libraries for novel entry inhibitors.

Cross-Resistance Reference Agent for HIV-1 Entry Inhibitor Resistance Surveillance

The documented lack of cross-resistance between temsavir and enfuvirtide (FC-IC50 values 0.17-2.9 for TMR vs. 30->100 for ENF against ENF-resistant envelopes) [1] and the independent resistance pathways confirmed by clinical reversion mutagenesis studies [2] establish temsavir as a critical reference agent for phenotypic resistance surveillance panels. Procurement of temsavir alongside enfuvirtide, maraviroc, and ibalizumab enables comprehensive cross-resistance profiling of clinical HIV-1 isolates, supporting both academic epidemiological surveillance and pharmaceutical resistance monitoring programs mandated by antiretroviral drug development guidelines.

Combination Antiviral Regimen Design for Multidrug-Resistant HIV-1 Salvage Therapy Research

Temsavir's demonstrated additive-to-synergistic in vitro interactions with antiretroviral agents from all major mechanistic classes — including NRTIs, NNRTIs, PIs, INSTIs, and other entry inhibitors — without antagonism against 22 tested drugs [1] supports its procurement as a foundational component for combination antiviral efficacy studies in MDR HIV-1 models. The population pharmacokinetic data confirming that temsavir exposure supports 600 mg BID fostemsavir dosing with no dose adjustment required for moderate CYP3A inducers, strong CYP3A inhibitors, prandial status, or body weight [2] provides the translational PK framework necessary for designing clinically relevant in vitro combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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